molecular formula C51H52O22 B1251350 Lapathoside B

Lapathoside B

Cat. No. B1251350
M. Wt: 1016.9 g/mol
InChI Key: IZEAEHCVLNYCTN-WGWFIJCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapathoside B is a natural product found in Persicaria lapathifolia with data available.

Scientific Research Applications

Anticancer Activity

Lapathoside B, a phenylpropanoid ester of sucrose, has been identified for its potential in cancer treatment. Studies have shown that compounds like Lapathoside B isolated from plants like Polygonum lapathifolium exhibit significant anti-tumor-promoting effects. These effects were particularly notable in inhibiting the Epstein-Barr virus early antigen activation by tumor promoters, suggesting a role in cancer chemoprevention (Takasaki et al., 2001). Additionally, Lapathoside A, a related compound, was found to induce apoptosis in human pancreatic cancer cells, further supporting the anticancer potential of these compounds (Kang et al., 2021).

Synthesis and Drug Development

Lapathoside B and its analogs have been synthesized and tested for antitumor activity. This research is crucial for developing new potent anticancer drug candidates. For instance, the synthesis of lapathoside D, a variant of lapathoside B, showed significant in vitro cytotoxicity against human cervical epithelioid carcinoma, highlighting the potential of these compounds in drug development (Panda et al., 2012).

Neuroprotection and Anti-inflammatory Effects

Beyond its anticancer properties, lapathoside B and related compounds like β-lapachone have shown promise in neuroprotection and anti-inflammatory activities. β-Lapachone, for example, has demonstrated protective effects against doxorubicin-induced cardiotoxicity and nephrotoxicity in mice, potentially through autophagy and Nrf2 signalling pathways (Sanajou et al., 2019) (Ahmad et al., 2020). Additionally, beta-lapachone has shown efficacy in reducing inflammatory responses in microglia, a key aspect of neuroinflammatory diseases (Moon et al., 2007).

properties

Product Name

Lapathoside B

Molecular Formula

C51H52O22

Molecular Weight

1016.9 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C51H52O22/c1-64-36-22-29(6-15-33(36)53)10-18-41(56)67-25-39-45(60)47(62)48(63)50(70-39)73-51(27-69-43(58)20-12-31-8-17-35(55)38(24-31)66-3)49(71-44(59)21-9-28-4-13-32(52)14-5-28)46(61)40(72-51)26-68-42(57)19-11-30-7-16-34(54)37(23-30)65-2/h4-24,39-40,45-50,52-55,60-63H,25-27H2,1-3H3/b18-10+,19-11+,20-12+,21-9+/t39-,40-,45-,46-,47+,48-,49+,50-,51+/m1/s1

InChI Key

IZEAEHCVLNYCTN-WGWFIJCNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)O)O

synonyms

lapathoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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